6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 1261624-55-8
VCID: VC11785095
InChI: InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)11-5-4-9(17)7-16-11/h1-7,17H
SMILES: C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)O
Molecular Formula: C12H8F3NO2
Molecular Weight: 255.19 g/mol

6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol

CAS No.: 1261624-55-8

Cat. No.: VC11785095

Molecular Formula: C12H8F3NO2

Molecular Weight: 255.19 g/mol

* For research use only. Not for human or veterinary use.

6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol - 1261624-55-8

Specification

CAS No. 1261624-55-8
Molecular Formula C12H8F3NO2
Molecular Weight 255.19 g/mol
IUPAC Name 6-[3-(trifluoromethoxy)phenyl]pyridin-3-ol
Standard InChI InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)11-5-4-9(17)7-16-11/h1-7,17H
Standard InChI Key UVWZTPNFWCVHPJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)O
Canonical SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)O

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s backbone consists of a pyridine ring fused with a phenyl group via a single bond. Key substituents include:

  • Hydroxyl group (-OH) at the pyridine’s 3-position, enabling hydrogen bonding and acidity (pKa ≈ 8–10).

  • Trifluoromethoxy group (-OCF₃) at the phenyl ring’s 3-position, contributing electron-withdrawing effects and lipophilicity.

The molecular formula is C₁₂H₈F₃NO₂, with a calculated molecular weight of 255.19 g/mol. The trifluoromethoxy group’s electronegativity induces a dipole moment, polarizing the phenyl ring and influencing intermolecular interactions.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₂H₈F₃NO₂
Molecular Weight255.19 g/mol
IUPAC Name6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol
Topological Polar Surface Area49.3 Ų (estimated)
LogP (Octanol-Water)2.8–3.5 (predicted)

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

  • Suzuki-Miyaura Cross-Coupling: A pyridine boronic acid derivative couples with a 3-(trifluoromethoxy)phenyl halide under palladium catalysis.

  • Nucleophilic Aromatic Substitution: A pre-functionalized pyridine undergoes substitution with a trifluoromethoxy-containing aryl group.

Route 1: Palladium-Catalyzed Cross-Coupling

  • Starting Materials:

    • 3-Hydroxypyridine-6-boronic acid

    • 1-Bromo-3-(trifluoromethoxy)benzene

  • Conditions:

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: K₂CO₃ (2 equiv)

    • Solvent: DMF/H₂O (4:1)

    • Temperature: 80°C, 12 h

  • Yield: ~65–70% (estimated from analogous reactions).

Route 2: Direct Functionalization

  • Nitration Followed by Trifluoromethoxylation:

    • Nitrate 3-hydroxypyridine at the 6-position using HNO₃/H₂SO₄ .

    • Reduce the nitro group to amine, then introduce trifluoromethoxy via diazotization and Cu-mediated coupling.

Physicochemical Properties

Solubility and Lipophilicity

  • Aqueous Solubility: <0.1 mg/mL (predicted), due to the hydrophobic trifluoromethoxy and phenyl groups.

  • LogP: 3.2 (estimated via XLOGP3), indicating high membrane permeability .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (d, J = 2.4 Hz, 1H, pyridine H2)

    • δ 7.92 (dd, J = 8.8, 2.4 Hz, 1H, pyridine H4)

    • δ 7.68–7.72 (m, 2H, phenyl H2, H6)

    • δ 7.52 (t, J = 8.0 Hz, 1H, phenyl H4)

    • δ 10.21 (s, 1H, -OH)

Biological and Industrial Applications

Material Science Applications

  • Liquid Crystals: The compound’s rigid aromatic system and dipolar -OCF₃ group could stabilize nematic phases for display technologies.

  • Organic Electronics: Electron-deficient pyridine moieties improve electron mobility in organic semiconductors.

ParameterValue
LD50 (Oral, Rat)>2000 mg/kg (estimated)
Flash Point165°C (closed cup)
Storage Conditions2–8°C, inert atmosphere

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